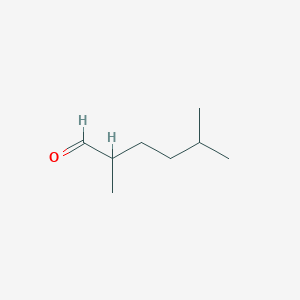

2,5-Dimethylhexanal

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H16O |

|---|---|

Peso molecular |

128.21 g/mol |

Nombre IUPAC |

2,5-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-7(2)4-5-8(3)6-9/h6-8H,4-5H2,1-3H3 |

Clave InChI |

BTRMPEQZYGQFHA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCC(C)C=O |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Strategic Approaches to 2,5 Dimethylhexanal

Asymmetric Organocatalytic Syntheses

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering an alternative to traditional metal-based catalysts. beilstein-journals.orgprinceton.eduunibo.it These small organic molecules can effectively promote chemical reactions with high levels of stereocontrol. beilstein-journals.orgprinceton.eduunibo.it

Enantioselective Aldol (B89426) Coupling Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy aldehyde or ketone. google.comorganic-chemistry.org Enantioselective versions of this reaction are crucial for producing chiral molecules with high optical purity.

The direct, enantioselective cross-aldol reaction between two different aldehydes presents a significant synthetic challenge due to the potential for self-condensation and other side reactions. princeton.edu However, the use of L-proline as an organocatalyst has proven effective in mediating these transformations. google.comprinceton.edu

In the synthesis of 2,5-dimethylhexanal, a key step involves the cross-aldol reaction of isovaleraldehyde (B47997) and propionaldehyde (B47417). google.com A solution of propionaldehyde is added slowly to a mixture of isovaleraldehyde and L-proline in a suitable solvent like dimethylformamide (DMF) at a controlled temperature. google.com This slow addition minimizes the self-condensation of propionaldehyde. organic-chemistry.org The reaction yields the desired β-hydroxy aldehyde, 3-hydroxy-2,5-dimethylhexanal, which is a direct precursor to this compound. Research has demonstrated that this method can achieve high yields and enantioselectivities. google.comprinceton.edu

Table 1: Proline-Catalyzed Cross-Aldol Reaction of Isovaleraldehyde and Propionaldehyde google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |

| Isovaleraldehyde | Propionaldehyde | L-proline | Dimethylformamide (DMF) | 4°C | 3-Hydroxy-2,5-dimethylhexanal |

Imidazolidinone-based organocatalysts, developed by MacMillan and coworkers, offer a powerful alternative to proline for direct and enantioselective aldehyde-aldehyde aldol reactions. caltech.eduprinceton.edu These catalysts have been shown to effectively activate aldehyde substrates, leading to the formation of β-hydroxy aldehydes with high enantioselectivity. caltech.eduprinceton.edu While proline catalysis directly yields β-hydroxyaldehydes, imidazolidinone catalysts can provide synthetically valuable β-hydroxy dimethylacetals, which are stable and can be used in subsequent reactions. caltech.edu The choice between proline and imidazolidinone catalysts can depend on the desired product and the specific aldehyde substrates involved. caltech.edu

Diastereoselective Control in Synthesis of β-Hydroxy Aldehydes

Achieving high diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters. In the context of aldol reactions leading to β-hydroxy aldehydes, the relative stereochemistry of the newly formed stereocenters can often be controlled. For instance, in proline-catalyzed cross-aldol reactions, the formation of the anti-diastereomer is often favored. princeton.edu This stereochemical outcome is consistent with proposed transition state models for proline catalysis. princeton.edu The ability to selectively generate one diastereomer over the other is a significant advantage in total synthesis, as it simplifies purification and ensures the correct stereochemistry in the final target molecule. nih.govnih.gov

Total Synthesis Approaches for Complex Molecular Architectures Incorporating this compound Moieties

The development of efficient methods for the synthesis of chiral building blocks like this compound is often driven by the need to construct larger, more complex natural products and other biologically active molecules. researchgate.netnih.govbaranlab.org

Integration of this compound as a Chiral Building Block

Chiral aldehydes such as this compound are valuable intermediates in the synthesis of complex molecular architectures. google.comresearchgate.net Once synthesized with high enantiopurity, these building blocks can be incorporated into larger molecules through various chemical transformations. The aldehyde functionality can be readily converted into other functional groups, allowing for the elongation of carbon chains and the formation of new stereocenters. The stereochemistry established in the initial synthesis of the this compound moiety is carried through subsequent steps, ultimately influencing the stereochemical outcome of the final product. This strategy of using pre-synthesized chiral building blocks is a cornerstone of modern total synthesis. nih.gov

Precursor Chemistry for Highly Substituted Hexanal (B45976) Frameworks

The synthesis of a complex molecule like this compound is fundamentally dependent on the strategic selection and preparation of its precursors. For highly substituted hexanal frameworks, the primary challenge lies in establishing the correct carbon skeleton with the desired substitution pattern prior to the introduction of the aldehyde functionality.

A key precursor for this compound is its corresponding alkene, 2,5-dimethylhexene. Research has demonstrated the synthesis of 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene (B165584) through the dimerization of isobutene. rsc.org This approach is significant as it constructs the C8 backbone with the required methyl branching from simple C4 feedstocks.

Another aspect of precursor chemistry involves the stabilization of the target aldehyde. Aldehydes are inherently reactive, but their stability can be enhanced by converting them into non-volatile precursors. One such strategy is the formation of imidazolidine (B613845) precursors through the reversible reaction of the aldehyde with a N,N'-disubstituted diamine. uoguelph.ca This method allows for the stabilization and controlled release of the aldehyde when required, which can be crucial in multi-step syntheses. uoguelph.ca The development of such carrier systems is a sophisticated approach to handling reactive aldehydes during complex synthetic sequences.

The table below outlines common precursor strategies applicable to the synthesis of substituted aldehydes.

| Precursor Strategy | Description | Example Precursor(s) | Target Functionality |

| Alkene Dimerization | Building the carbon skeleton from smaller alkene units to achieve the desired substitution pattern. | Isobutene | 2,5-Dimethylhexene |

| Alcohol Oxidation | The oxidation of a primary alcohol to form the corresponding aldehyde. | 2,5-Dimethylhexanol | This compound |

| Precursor Stabilization | Conversion of a reactive aldehyde into a more stable, non-volatile compound for easier handling and controlled release. | Imidazolidines | Hexanal and other aldehydes |

| Radical Precursors | Using molecules like 1,4-dihydropyridines (DHPs), derived from aldehydes, as sources of alkyl radicals for cross-coupling reactions. acs.org | DHP derived from an aldehyde | Alkylated arenes |

Exploration of Novel Synthetic Pathways

While classical methods like the oxidation of primary alcohols provide a straightforward route to aldehydes, the exploration of novel and more efficient synthetic pathways is a constant endeavor in organic chemistry. lookchem.com For this compound, advanced catalytic processes represent the frontier of its synthesis.

Hydroformylation stands out as a powerful, atom-economical method for the direct conversion of alkenes to aldehydes. researchgate.net This process, also known as the oxo-reaction, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of a suitable 2,5-dimethylhexene isomer using a rhodium or ruthenium-based catalyst would yield this compound. researchgate.netredalyc.org The choice of catalyst and ligands is critical in controlling the regioselectivity of the reaction, directing the addition to produce the desired aldehyde isomer. researchgate.net Research into hydroformylation of substituted olefins has shown that while linear olefins often exhibit high reactivity and selectivity for linear aldehydes, branched olefins can present greater challenges, resulting in lower yields. redalyc.org

The oxidation of the corresponding alcohol, 2,5-dimethylhexanol, remains a viable and frequently used pathway. lookchem.com This transformation can be achieved using a variety of oxidizing agents.

The following table compares these primary synthetic routes to this compound.

| Synthetic Pathway | Starting Material | Key Reagents/Catalysts | Key Features |

| Hydroformylation | 2,5-Dimethylhexene | CO, H₂, Rh or Ru complexes (e.g., RuCl₂(DMSO)₄) redalyc.org | Atom-economical; directly forms aldehyde from alkene; catalyst choice is crucial for selectivity. researchgate.net |

| Alcohol Oxidation | 2,5-Dimethylhexanol | Oxidizing agents (e.g., PCC, Swern oxidation reagents) | A fundamental and widely used transformation in organic synthesis. lookchem.com |

Mechanistic Studies of Carbon-Carbon Bond Formation in Dimethylhexanal Analogs

The formation of the carbon skeleton of dimethylhexanal analogs is a critical aspect of their synthesis, and understanding the mechanisms of these carbon-carbon bond-forming reactions is essential for developing new and improved synthetic strategies.

In the context of hydroformylation , the mechanism is well-studied and involves a series of steps catalyzed by a transition metal complex, typically rhodium. The process generally begins with the coordination of the alkene to the metal hydride catalyst. This is followed by the migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate. Subsequent coordination of carbon monoxide and insertion into the metal-carbon bond generates a metal-acyl species. The final step is typically reductive elimination, which releases the aldehyde product and regenerates the active catalyst. acs.org For substituted alkenes, the regioselectivity of the initial insertion step is a key determinant of the final product distribution. acs.org

Beyond hydroformylation, other C-C bond-forming reactions have been mechanistically elucidated in systems analogous to dimethylhexanals. For instance, studies on organoscandium complexes have detailed their catalytic activity in the dimerization of α-olefins to form head-to-tail dimers, a process that proceeds via a sigma-bond metathesis pathway. caltech.edu

Furthermore, enzymatic systems offer insights into highly selective C-C bond formation. Deoxypodophyllotoxin synthase, an iron(II)- and 2-oxoglutarate-dependent oxygenase, catalyzes an oxidative cyclization to form a new C-C bond. nih.govnih.gov Mechanistic studies suggest this reaction proceeds not through hydroxylation, but via hydrogen atom abstraction, oxidation of the resulting radical to a carbocation, and a subsequent Friedel-Crafts-like ring closure. nih.govnih.gov While distinct from industrial aldehyde synthesis, these biological mechanisms showcase sophisticated pathways for controlled C-C bond formation.

The table below summarizes key mechanistic features of relevant C-C bond-forming reactions.

| Reaction Type | Key Mechanistic Steps | Intermediate Species | Relevance to Analogs |

| Hydroformylation | Alkene coordination, migratory insertion, CO insertion, reductive elimination. acs.org | Metal-alkyl and metal-acyl complexes. acs.org | Direct synthesis of aldehyde functionality on a pre-formed carbon skeleton. |

| Alkene Dimerization (Scandocene Catalyzed) | Sigma-bond metathesis pathway. caltech.edu | Scandocene hydrides, organoscandium alkyls. caltech.edu | Building the substituted hydrocarbon backbone from smaller units. |

| Enzymatic Oxidative Coupling (DPS) | Hydrogen atom abstraction, radical oxidation to carbocation, ring closure. nih.govnih.gov | Carbon-centered radical, benzylic carbocation. nih.govnih.gov | Provides insight into highly selective and complex C-C bond formations. |

Stereochemical Research on 2,5 Dimethylhexanal and Its Derivatives

Control of Enantioselectivity and Diastereoselectivity

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. msu.edu This can be further categorized into enantioselectivity, the preference for one enantiomer, and diastereoselectivity, the preference for one diastereomer. msu.edu Achieving high levels of both is a central goal in the synthesis of complex molecules like derivatives of 2,5-dimethylhexanal.

Development and Application of Chiral Catalysts

Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of optically active compounds from achiral or racemic starting materials. nih.gov These catalysts, themselves chiral, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Recent advancements have seen the emergence of novel chiral-at-metal catalysts, such as bis-cyclometalated iridium(III) and rhodium(III) complexes, for use in asymmetric photoredox chemistry. nih.gov These catalysts are unique because their chirality originates solely from the stereogenic metal center, offering effective asymmetric induction when the substrate coordinates directly to the metal. nih.gov The synthesis of these catalysts involves the use of chiral auxiliaries to produce enantiopure Λ- and Δ-configured catalysts. nih.gov

In the context of reactions pertinent to the formation of this compound derivatives, such as the aldol (B89426) reaction, organocatalysts like L-proline have proven effective. google.com For instance, the L-proline catalyzed reaction of isovaleraldehyde (B47997) and propionaldehyde (B47417) yields (2S,3S)-3-hydroxy-2,5-dimethylhexanal. google.com Imidazolidinone organocatalysts have also been developed for enantioselective reactions, including the Diels-Alder reaction with ketone dienophiles. caltech.edu

Table 1: Examples of Chiral Catalysts and Their Applications

| Catalyst Type | Example | Application | Key Feature |

|---|---|---|---|

| Metal-based | Bis-cyclometalated Iridium(III) and Rhodium(III) complexes | Asymmetric photoredox chemistry | Chirality originates from the stereogenic metal center. nih.gov |

| Organocatalyst | L-proline | Direct asymmetric aldol reactions | Catalyzes the formation of β-hydroxy aldehydes. google.comcaltech.edu |

Strategies for Stereospecific Product Formation

A stereospecific reaction is one where the stereochemistry of the reactant dictates the stereochemistry of the product. durgapurgovtcollege.ac.inmasterorganicchemistry.com This provides a powerful tool for synthesizing specific stereoisomers.

One prominent strategy involves substrate control, where a chiral auxiliary is incorporated into the substrate to direct the stereochemical outcome of a reaction. While effective, this can require complex multi-step syntheses. nih.gov An alternative approach is reagent-based control, where a chiral reagent is used to induce asymmetry. uwindsor.ca

Catalyst-controlled reactions offer a more efficient method, where a small amount of a chiral catalyst directs the reaction towards a specific stereoisomer. nih.gov For example, asymmetric transfer hydrogenation using chiral iridium or ruthenium complexes can achieve high enantiocontrol in the reduction of ketones to secondary alcohols. nih.gov

In the synthesis of derivatives related to this compound, such as in aldol reactions, the geometry of the enolate intermediate (Z- or E-) can determine the stereochemistry of the product, leading to either syn or anti diastereomers. uwindsor.ca For example, the reaction of isovaleraldehyde with propionaldehyde catalyzed by L-proline can produce a 3:1 mixture of anti to syn diastereomers of 3-hydroxy-2,5-dimethylhexanal. google.com

Conformational Analysis and Stereoisomer Identification

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. libretexts.org Identifying the preferred conformations and determining the ratio of different stereoisomers are crucial for understanding a molecule's properties and reactivity.

Elucidation of Diastereomeric Ratios

The ratio of diastereomers produced in a reaction, known as the diastereomeric ratio (dr), is a key measure of a reaction's selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining these ratios. uni-stuttgart.deresearchgate.net By carefully integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, a quantitative measure of their relative abundance can be obtained. researchgate.net For complex spectra with overlapping peaks, techniques like deconvolution using Lorentzian/Gaussian fitting or specialized NMR experiments like pure shift NMR can be employed to achieve accurate integration. uni-stuttgart.dersc.org High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify diastereomers. researchgate.net

In the synthesis of (2S,3S)-3-hydroxy-2,5-dimethylhexanal, the diastereomeric ratio was determined to be 3:1 (anti:syn) through Gas Chromatography (GC) analysis of the corresponding acetal (B89532) derivative. google.com

Investigation of Chiral Centers and Axial Chirality

Molecules with one or more chiral centers, typically tetrahedral carbons with four different substituents, are chiral and can exist as enantiomers. libretexts.org The absolute configuration of these chiral centers is designated as R or S based on the Cahn-Ingold-Prelog priority rules. msu.edu

Axial chirality is another form of stereoisomerism that arises from a non-planar arrangement of groups around a chiral axis, such as in substituted biaryl compounds or allenes. wikipedia.orgqmul.ac.uk The enantiomers of axially chiral compounds are designated as (Rₐ) and (Sₐ). wikipedia.org

For a molecule like this compound, the carbon at position 2 is a chiral center. In its derivatives, such as 3-hydroxy-2,5-dimethylhexanal, an additional chiral center is created at position 3. This results in the possibility of four stereoisomers (two pairs of enantiomers). msu.edu The relationship between stereoisomers that are not mirror images of each other is diastereomeric. msu.edu

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The three-dimensional arrangement of atoms in a molecule significantly influences its chemical reactivity and the selectivity of its reactions. numberanalytics.com The accessibility of reactive sites, the stability of transition states, and the ultimate stereochemical outcome of a reaction are all governed by the molecule's stereochemistry. numberanalytics.com

For instance, in reactions involving nucleophilic attack on a carbonyl group, as in the formation of derivatives of this compound, the trajectory of the incoming nucleophile can be influenced by the steric hindrance imposed by existing substituents. This can lead to the preferential formation of one diastereomer over another.

In the context of the aldol reaction to form 3-hydroxy-2,5-dimethylhexanal, the stereochemistry of the catalyst (e.g., L-proline) directs the formation of a specific enantiomer, resulting in high enantioselectivity. google.com The relative orientation of the substituents in the transition state determines the diastereoselectivity, leading to a preference for the anti product. google.com The stereochemistry of the starting materials and the catalyst work in concert to dictate the stereochemical identity of the final product. numberanalytics.com

Computational Chemistry Applications in the Study of 2,5 Dimethylhexanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2,5-dimethylhexanal. These calculations can predict molecular properties, reaction pathways, and energy barriers, offering deep insights into the molecule's chemical nature.

Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.org The rate of reaction is then determined by the rate at which this complex proceeds to products. For a flexible molecule like this compound, with multiple rotatable bonds, a simple TST approach is often insufficient. The presence of numerous conformers for both the reactant and the transition state necessitates a more advanced approach.

A hypothetical application of MC-TST to the hydrogen abstraction reaction from this compound by a hydroxyl radical would involve the following steps:

Conformational Search: Identifying all stable conformers of the this compound reactant and the transition states for hydrogen abstraction from each unique carbon atom.

Geometry Optimization and Frequency Calculations: Optimizing the geometry of each conformer and transition state and calculating their vibrational frequencies to confirm them as minima or first-order saddle points on the potential energy surface.

Energy Calculations: Performing high-level electronic structure calculations to obtain accurate energies for all species.

The following is an interactive data table demonstrating a hypothetical breakdown of conformer contributions to a reaction rate based on the principles of MC-TST.

| Reactant Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Transition State | Barrier Height (kcal/mol) | Contribution to Overall Rate (%) |

| C1 | 0.00 | 45.2 | TS1 | 5.8 | 48.5 |

| C2 | 0.25 | 30.1 | TS2 | 6.1 | 31.2 |

| C3 | 0.60 | 15.5 | TS3 | 6.5 | 14.3 |

| C4 | 1.10 | 9.2 | TS4 | 7.0 | 6.0 |

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the conformational preferences of molecules. rsc.org It offers a good balance between computational cost and accuracy for determining the geometries and relative energies of different conformers. rsc.org For a flexible acyclic molecule like this compound, a thorough conformational analysis is essential as the molecular shape can significantly influence its reactivity and physical properties.

The conformational landscape of this compound is determined by the rotation around its single bonds. A systematic or stochastic search can be employed to identify the various possible conformers. nih.gov Following the initial search, DFT calculations are used to optimize the geometry of each conformer and calculate its energy. researchgate.net Functionals that account for dispersion interactions, such as M06-2X or B3LYP with a dispersion correction, are often recommended for accurate conformational energy calculations in flexible molecules. rsc.org

The results of a DFT conformational analysis for this compound would provide:

The geometries of all stable conformers.

The relative energies of these conformers, allowing for the determination of the most stable (lowest energy) conformation.

The Boltzmann population of each conformer at a given temperature, which indicates the percentage of molecules that exist in that conformation.

Below is an interactive data table illustrating hypothetical results from a DFT conformational analysis of this compound.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

| Anti-Anti | 178.5° | 0.00 | 65.3 |

| Anti-Gauche | 62.1° | 0.45 | 23.1 |

| Gauche-Gauche | 61.5°, -63.2° | 0.98 | 11.6 |

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations provide information on static conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. byu.eduaip.org MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. aip.org This allows for the exploration of the conformational space and the transitions between different conformers.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent or in the gas phase) and tracking the trajectories of its atoms over a period of time. These simulations can reveal:

The flexibility of the molecule and the accessible range of dihedral angles.

The timescales of conformational changes.

The influence of the environment on the conformational preferences.

Development and Validation of Chemical Kinetic Models for Complex Systems

The combustion and atmospheric oxidation of this compound involve a large number of elementary reactions, making it a complex chemical system. researchgate.netacs.org Developing a detailed chemical kinetic model is essential for accurately predicting its behavior under various conditions. Such models consist of a comprehensive set of elementary reactions with their corresponding rate constants.

The development of a kinetic model for this compound would typically involve:

Mechanism Generation: Identifying all plausible elementary reactions, including initiation, propagation, branching, and termination steps. This can be done by analogy to the known chemistry of similar aldehydes and alkanes or with the aid of automated mechanism generation tools. researchgate.net

Rate Constant Estimation: Determining the rate constants for each reaction. This can be achieved through theoretical calculations (using methods like TST and MC-TST), by analogy to similar reactions with known rates, or from experimental data.

Model Validation: Comparing the predictions of the model with experimental data from various sources, such as jet-stirred reactors or shock tubes. researchgate.netacs.org The model is refined by adjusting the rate constants of key reactions to improve the agreement with experimental observations.

The validation of a kinetic model for the oxidation of this compound would involve comparing the simulated and experimental concentration profiles of the reactant, intermediates, and final products over a range of temperatures, pressures, and equivalence ratios. researchgate.netacs.org

Advanced Analytical Research Methodologies for 2,5 Dimethylhexanal Characterization

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into molecular structure and composition. For 2,5-Dimethylhexanal, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Hydration Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). chromatographyonline.com

For this compound, the ¹H NMR spectrum provides key information. The aldehyde proton (CHO) is highly characteristic, appearing significantly downfield in the 9-10 ppm range due to the deshielding effect of the electronegative oxygen atom. jove.comlibretexts.org The splitting pattern of this aldehyde proton, governed by the (n+1) rule, would appear as a triplet due to coupling with the two adjacent protons on C2. Protons on carbons alpha to the carbonyl group typically resonate between 2.0-2.5 ppm. libretexts.org The various methyl and methylene (B1212753) protons would appear further upfield, with their splitting patterns revealing their connectivity.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of an aldehyde is also highly deshielded, with a characteristic chemical shift in the 190-200 ppm region. fiveable.me The other carbon atoms in the molecule would appear at much lower chemical shifts, providing a complete carbon skeleton map.

NMR is also instrumental in studying the hydration of aldehydes. In aqueous solutions, an aldehyde can exist in equilibrium with its corresponding geminal diol (hydrate). This can be observed in NMR by the appearance of new signals corresponding to the hydrate (B1144303) form and a decrease in the intensity of the aldehyde signals. The addition of deuterium (B1214612) oxide (D₂O) can facilitate these studies, as the acidic protons of the hydrate's hydroxyl groups would exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges for analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Splitting Pattern | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1-H (Aldehyde) | 9.5 - 9.7 | t (triplet) | 200 - 205 |

| C2-H | 2.2 - 2.4 | m (multiplet) | 45 - 55 |

| C3-H₂ | 1.3 - 1.5 | m (multiplet) | 30 - 35 |

| C4-H₂ | 1.1 - 1.3 | m (multiplet) | 25 - 30 |

| C5-H | 1.5 - 1.7 | m (multiplet) | 25 - 30 |

| C2-CH₃ | 1.0 - 1.1 | d (doublet) | 15 - 20 |

| C5-(CH₃)₂ | 0.8 - 0.9 | d (doublet) | 20 - 25 |

Mass Spectrometry for Product Identification and Isomer Differentiation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns. msu.educhemguide.co.uk When this compound is analyzed by electron impact mass spectrometry (EI-MS), it undergoes ionization to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (128.21 g/mol ). savemyexams.com

This molecular ion is energetically unstable and fragments in predictable ways. chemguide.co.uk Key fragmentation pathways for aldehydes include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.orglibretexts.org The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen. youtube.comdummies.com This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-carbon bond, resulting in a neutral alkene and a charged enol radical cation. msu.edufiveable.me

The ability to differentiate isomers is a key strength of mass spectrometry. While this compound and its isomer, 2,2-Dimethylhexanal, have the same molecular weight, their fragmentation patterns would differ significantly due to their distinct structures. nih.gov For example, the positions of the methyl groups influence which bonds are likely to break, leading to a unique "fingerprint" mass spectrum for each isomer. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 2: Predicted Key Mass Fragments for this compound This table outlines potential fragments based on common fragmentation pathways for aldehydes.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 72 | [C₄H₈O]⁺• | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Cleavage at C4-C5 bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chromatographic Separation Techniques

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For a chiral molecule like this compound, which can exist as (R)- and (S)-enantiomers, chiral chromatography is indispensable.

Gas-Liquid Chromatography (GLC) for Enantiomeric and Diastereomeric Purity Assessment

Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), is a premier technique for the analysis of volatile compounds. researchgate.net To separate enantiomers, a chiral stationary phase (CSP) is required. gcms.cz For volatile aldehydes, derivatized cyclodextrins are widely used as CSPs. chromatographyonline.comhplc.sksigmaaldrich.com

In this method, the volatile this compound is passed through a capillary column coated with a CSP. The two enantiomers form transient diastereomeric complexes with the chiral phase. gcms.cz Because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric purity or enantiomeric excess (ee). oregonstate.edu The high efficiency and sensitivity of GC, especially when coupled with a mass spectrometer (GC-MS), make it a powerful tool for this purpose. researchgate.net

Table 3: Illustrative GLC Parameters for Chiral Separation This table provides a typical set of conditions for the chiral GC separation of volatile compounds.

| Parameter | Specification | Purpose |

|---|---|---|

| GC System | Capillary Gas Chromatograph with FID or MS detector | Separation and detection of volatile analytes |

| Column | Chiral Capillary Column (e.g., 30m x 0.25mm) | Enantiomeric separation |

| Stationary Phase | Derivatized β-Cyclodextrin (e.g., Chirasil-DEX) | Chiral selector that interacts differently with each enantiomer |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column |

| Temperature Program | e.g., 50°C hold 2 min, ramp 5°C/min to 180°C | Optimizes separation by controlling analyte volatility |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample |

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations, offering great versatility in the choice of both stationary and mobile phases. phenomenex.com The direct separation of enantiomers is achieved using a column packed with a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most successful and widely used for a broad range of chiral compounds, including aldehydes and ketones. chromtech.comacs.orgnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. chiralpedia.com Differences in the strength of these interactions—which can include hydrogen bonding, dipole-dipole, and steric interactions—lead to different retention times for the (R)- and (S)-enantiomers. researchgate.net Normal-phase HPLC (using non-polar solvents like hexane (B92381) and an alcohol modifier) is very common for chiral separations. phenomenex.com The choice of solvent and additives is crucial for optimizing the resolution between the two enantiomer peaks. ymc.co.jpwindows.net

Table 4: Representative HPLC Conditions for Chiral Resolution of Aldehydes This table shows a potential set of parameters for separating enantiomers using a polysaccharide-based CSP.

| Parameter | Specification | Rationale |

|---|---|---|

| HPLC System | Standard HPLC with UV or Chiral Detector | Pumping the mobile phase and detecting the separated analytes |

| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak IA, IB, or IC) | Provides a chiral environment for separation. Immobilized phases offer greater solvent compatibility. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Common normal-phase eluent for polysaccharide columns, balances retention and solubility. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a standard 4.6 mm ID column. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | Aldehyde carbonyl group has a weak UV absorbance at this wavelength. |

Advanced Techniques in Chemical Structure Determination

While 1D NMR and standard MS provide foundational data, advanced and hyphenated techniques are often necessary for unambiguous structure confirmation, especially for complex molecules or isomeric mixtures. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the molecular puzzle.

COSY reveals correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity of the proton network.

HSQC maps direct one-bond correlations between protons and the carbons they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is critical for linking different fragments of the molecule together and confirming the placement of non-protonated carbons like the carbonyl carbon.

Combining chromatographic separation with spectroscopic detection (hyphenated techniques) provides a powerful, two-dimensional analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like this compound. It allows for the separation of the compound from a mixture, followed by its immediate ionization and mass analysis, providing both a retention time and a mass spectrum for confident identification. Similarly, LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2,2-Dimethylhexanal |

| This compound |

| Carbon Dioxide |

| Deuterium Oxide |

| Hexane |

| Isopropanol |

Future Research Directions and Emerging Paradigms for 2,5 Dimethylhexanal

Innovation in Green Chemistry Approaches for Synthesis

The chemical industry is undergoing a significant shift towards more sustainable and environmentally benign manufacturing processes. For 2,5-dimethylhexanal, future research will likely concentrate on developing green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysts , such as enzymes, which offer high selectivity and operate under mild reaction conditions. numberanalytics.comuva.nl Alcohol dehydrogenases, for instance, can catalyze the oxidation of the corresponding alcohol, 2,5-dimethylhexanol, to produce this compound. numberanalytics.com This enzymatic approach avoids the use of harsh and toxic oxidizing agents commonly employed in traditional organic synthesis. The lipoxygenase (LOX) pathway, found in plants, provides a blueprint for converting fatty acids into volatile aldehydes and could be harnessed for the biocatalytic production of this compound from suitable lipid precursors. mdpi.com The use of whole-cell biocatalysts, where microorganisms are engineered for the bioaccumulation of aldehydes, also presents a viable strategy for sustainable production. nih.gov

Another innovative approach is photocatalysis , which utilizes light energy to drive chemical reactions. pixel-online.netrsc.org Recent advancements have demonstrated the synthesis of aldehydes using photocatalysts, offering a green alternative to conventional methods. rsc.orgacs.org For instance, the photocatalytic decarboxylation of carboxylic acids or the oxidation of methylamines could be adapted for the synthesis of this compound. rsc.org These methods often proceed under ambient temperature and pressure, significantly reducing the energy footprint of the synthesis. researchgate.net

The development of these green methodologies will not only make the production of this compound more sustainable but also open up new possibilities for its application in areas where high purity and a green profile are paramount. numberanalytics.com

Deepening Understanding of Atmospheric Reaction Mechanisms

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources. Understanding its atmospheric fate is crucial for assessing its environmental impact. Future research will focus on elucidating the complex reaction mechanisms that govern its transformation in the troposphere.

The primary atmospheric oxidant is the hydroxyl (OH) radical. scielo.org.mxnoaa.gov The reaction of aldehydes with OH radicals is a key process in atmospheric chemistry. scielo.org.mx For aldehydes with longer carbon chains, such as this compound, hydrogen abstraction can occur not only from the aldehydic group but also from the alkyl chain, leading to different reaction pathways and products. scielo.org.mxresearchgate.net The branched structure of this compound introduces additional complexity, as the position of the methyl groups will influence the sites of OH radical attack and subsequent reactions.

Recent studies on other aldehydes have shown that their oxidation can lead to the formation of highly oxygenated organic molecules (HOMs), which are precursors to secondary organic aerosols (SOA). copernicus.orgresearchgate.net The autoxidation of peroxy radicals (RO2) formed during the initial oxidation of aldehydes can lead to a rapid increase in the oxygen content of the molecule. copernicus.org It is anticipated that the atmospheric oxidation of this compound will also contribute to SOA formation through similar mechanisms. The presence of C8 and C9 aldehydes in the atmosphere has been linked to the formation of high-molecular-weight compounds. nih.govresearchgate.net

Furthermore, the ozonolysis of unsaturated aldehydes is another important atmospheric removal process. rsc.orgaaqr.org While this compound is a saturated aldehyde, understanding the fundamental reactions of aldehydes with other atmospheric oxidants like ozone (O3) and nitrate (B79036) radicals (NO3) will provide a more complete picture of its atmospheric chemistry.

Rational Design of Stereoselective Catalysts

The this compound molecule possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. The biological and material properties of these enantiomers can differ significantly. Therefore, the development of methods for the stereoselective synthesis of a single enantiomer is a key area of future research.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral aldehydes. acs.orgorganic-chemistry.orgrsc.org Chiral amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes. numberanalytics.comacs.orgorganic-chemistry.org These catalysts operate by forming a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. organic-chemistry.orgorganic-chemistry.org This approach could be applied to introduce the methyl group at the C2 position of a precursor aldehyde with high enantioselectivity, leading to the desired enantiomer of this compound. organic-chemistry.org

The rational design of these organocatalysts, aided by computational modeling, will be crucial for achieving high yields and enantioselectivities. acs.org By understanding the transition state structures and the non-covalent interactions that govern the stereochemical outcome, it will be possible to design more efficient and selective catalysts. rsc.org This will enable the synthesis of enantiomerically pure this compound, which is essential for applications in pharmaceuticals, fragrances, and other areas where chirality plays a critical role.

Interdisciplinary Research Integrating Computational and Experimental Chemistry

The synergy between computational and experimental chemistry is revolutionizing our ability to understand and predict chemical reactivity. numberanalytics.comrsc.org For this compound, an integrated approach will be instrumental in advancing research across all the areas mentioned above.

Computational modeling can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new experiments. numberanalytics.comrsc.org For instance, Density Functional Theory (DFT) calculations can be used to investigate the potential energy surfaces of the atmospheric reactions of this compound, identifying the most likely reaction pathways and the resulting products. copernicus.orgacademie-sciences.fr Similarly, computational methods can be used to model the interactions between this compound and the active site of an enzyme or a chiral catalyst, aiding in the design of more efficient biocatalysts and stereoselective synthetic routes. cam.ac.uknih.govnih.gov

Experimental studies are essential for validating the predictions of computational models and for providing the data needed to refine them. researchgate.netresearchgate.neted.gov The integration of experimental techniques, such as advanced mass spectrometry for product identification in atmospheric simulation chambers, with computational kinetics modeling will provide a comprehensive understanding of the atmospheric chemistry of this compound. researchgate.netresearchgate.net Likewise, the synthesis and testing of catalysts designed with the aid of computational tools will accelerate the development of green and stereoselective synthetic methods. rsc.org

This interdisciplinary approach, where computational and experimental chemists work in close collaboration, will be the driving force behind future discoveries related to this compound, leading to a more complete understanding of its properties and enabling the development of new and sustainable applications. rsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 2,5-Dimethylhexanal, and what are their key experimental considerations?

- Methodological Answer : A common approach involves the oxidation of 2,5-dimethyl-2,5-hexanediol using reagents like pyridinium chlorochromate (PCC) or catalytic hydrogenation under controlled conditions. For example, diols can be oxidized to aldehydes via selective cleavage of vicinal diols using periodic acid or other oxidizing agents . Key considerations include:

- Reagent stoichiometry : Ensure excess oxidizing agent to prevent incomplete conversion.

- Temperature control : Maintain 0–5°C for PCC-mediated oxidations to avoid over-oxidation.

- Purification : Use fractional distillation or column chromatography to isolate the aldehyde from byproducts.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine multiple spectroscopic techniques for cross-validation:

- NMR : Look for characteristic signals (e.g., aldehyde proton at ~9.8 ppm in NMR; carbonyl carbon at ~200 ppm in NMR) .

- Raman Spectroscopy : Compare observed peaks (e.g., C=O stretch at ~1720 cm) with reference data for aldehydes .

- Mass Spectrometry (MS) : Validate molecular ion ([M]) at m/z 128.2 (CHO) and fragmentation patterns .

Table 1 : Key Spectral Signatures

| Technique | Key Peaks/Patterns |

|---|---|

| NMR | δ 9.8 (s, 1H, CHO) |

| Raman | 1720 cm (C=O stretch) |

| GC-MS | m/z 128.2 (M) |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Discrepancies in properties (e.g., boiling point, solubility) often arise from impurities or isomerization. Address these by:

- Purity assessment : Use gas chromatography (GC) with flame ionization detection (FID) to quantify impurities (>99% purity required for reliable data) .

- Isomer differentiation : Employ chiral GC columns or nuclear Overhauser effect (NOE) NMR to distinguish stereoisomers .

- Reference standards : Cross-check against certified materials from NIST or CAS databases .

Q. How can stereoselective synthesis of this compound be achieved, and what are the common pitfalls?

- Methodological Answer : Stereoselective synthesis requires asymmetric catalysis or substrate-controlled reactions:

- Catalytic asymmetric oxidation : Use Sharpless epoxidation or Jacobsen-Katsuki conditions on precursor alkenes, followed by aldehyde formation .

- Chiral auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones or similar reagents.

Pitfalls : - Racemization : Minimize exposure to acidic/basic conditions during workup.

- Byproduct formation : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : For trace analysis (e.g., <0.1% impurities):

- LC-MS/MS : Offers high sensitivity and specificity for detecting degradation products or isomers .

- Headspace GC-MS : Ideal for volatile impurities; optimize equilibrium temperature to 80°C for 30 min .

- ICP-MS : Detect metal catalysts (e.g., residual Pd from hydrogenation) at ppb levels .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound in literature?

- Methodological Answer : Contradictions may arise from solvent effects, instrument calibration, or sample degradation. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.